Thalidomide-O-C6-NH2 TFA is a compound derived from thalidomide, a drug originally developed in the 1950s as a sedative and later found to have immunomodulatory properties. This specific compound features an amine group attached to a benzene ring (C6) and is often used in research related to its therapeutic effects, particularly in treating conditions like multiple myeloma and leprosy. The TFA (trifluoroacetic acid) component indicates the presence of a trifluoroacetyl group, which is commonly used in organic synthesis and purification processes.
Thalidomide was first synthesized by Chemie Grünenthal in Germany. Its derivatives, including Thalidomide-O-C6-NH2 TFA, are typically produced in laboratory settings for research purposes. The compound's synthesis often involves modifying the thalidomide structure to enhance its pharmacological properties or alter its solubility and bioavailability.
Thalidomide-O-C6-NH2 TFA falls under the category of pharmaceutical compounds and is classified as an immunomodulator. It is also recognized as a member of the benzamide chemical family due to its structural characteristics.
The synthesis of Thalidomide-O-C6-NH2 TFA generally involves several key steps:
The reaction conditions must be carefully controlled, including temperature, solvent choice (often polar aprotic solvents), and reaction time, to ensure high yields and purity of the final product. Purification methods such as recrystallization or chromatography are commonly employed to isolate Thalidomide-O-C6-NH2 TFA from byproducts.
Thalidomide-O-C6-NH2 TFA has a complex molecular structure characterized by:
The molecular formula can be represented as C_{15}H_{14}F_{3}N_{1}O_{2}, reflecting its composition.
The molecular weight of Thalidomide-O-C6-NH2 TFA is approximately 309.27 g/mol. Its structural representation can be depicted using standard chemical notation, highlighting key functional groups and connectivity.
Thalidomide-O-C6-NH2 TFA participates in various chemical reactions, including:
The reactivity of Thalidomide-O-C6-NH2 TFA is influenced by the electronic properties imparted by the trifluoroacetyl group, which can stabilize certain intermediates during chemical transformations.
Thalidomide-O-C6-NH2 TFA exerts its biological effects primarily through modulation of the immune system. It is known to inhibit tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation.
Research indicates that this compound may also influence angiogenesis and immune cell function, making it relevant for therapeutic applications in diseases characterized by dysregulated immune responses.
Thalidomide-O-C6-NH2 TFA has several applications in scientific research:
Thalidomide-O-C6-NH2 Trifluoroacetic Acid (TFA) is a specialized E3 ligase ligand-linker conjugate engineered for Proteolysis Targeting Chimera (PROTAC) technology. Its architecture comprises three critical elements:
The rationale for this design stems from PROTACs' mechanism, which requires simultaneous binding of an E3 ligase and a target protein to trigger ubiquitin-mediated degradation. The C6 linker’s length and flexibility enable spatial positioning that facilitates productive interactions between Cereblon and the target protein [1] [7].
Table 1: Key Structural Components of Thalidomide-O-C6-NH2 Trifluoroacetic Acid
Component | Chemical Structure | Role in PROTAC |
---|---|---|
Thalidomide derivative | Isoindolinone ring | Binds Cereblon E3 ligase with high affinity |
C6-NH₂ linker | –(CH₂)₆NH₂ | Spacer enabling ternary complex formation |
Trifluoroacetic acid (TFA) | CF₃CO₂H | Counterion improving solubility and crystallinity |
Structural optimization of Thalidomide-O-C6-NH2 Trifluoroacetic Acid centers on maximizing Cereblon recruitment efficiency. Key design considerations include:
Studies demonstrate that the C6 linker optimizes binding kinetics by positioning Cereblon’s "neo-substrate" pocket adjacent to the target protein. This proximity facilitates ubiquitin transfer from the E2 enzyme (e.g., UBE2D1) to lysine residues on the target protein [5] [8]. The terminal amine’s nucleophilicity further allows modular derivatization, enabling rapid PROTAC prototyping against diverse targets [7].
Table 2: Impact of Linker Length on PROTAC Efficacy
Linker Length | Ternary Complex Stability | Degradation Efficiency | Key Findings |
---|---|---|---|
C4 | Moderate (KD ∼ 8 μM) | 50-60% | Restricted flexibility limits ubiquitination |
C6 | High (KD ∼ 2 μM) | >85% | Optimal distance for E2-substrate proximity |
C8 | High (KD ∼ 3 μM) | 70-75% | Entropic loss reduces catalytic efficiency |
Trifluoroacetic acid (TFA) serves as an integral counterion in Thalidomide-O-C6-NH2 Trifluoroacetic Acid, critically influencing its physicochemical properties:
TFA’s strong acidity does not compromise the integrity of the thalidomide core or linker, as the isoindolinone ring remains stable under acidic conditions. However, TFA’s environmental persistence necessitates careful handling due to its classification as a perfluoroalkyl substance (PFAS) [4].
Table 3: Comparative Solubility of Thalidomide-O-C6-NH2 with Different Counterions
Counterion | Solubility in Water (mg/mL) | Solubility in DMSO (mg/mL) | Stability at 25°C |
---|---|---|---|
Hydrochloride | 15 | 80 | Moderate |
Trifluoroacetate | >200 | >500 | High |
Acetate | 50 | 300 | Low |
The TFA salt form exhibits superior bioavailability in cellular assays compared to free-base equivalents, as evidenced by enhanced degradation kinetics of target proteins (e.g., BRD4, ERα) in PROTAC applications [6] [9].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: